molecular formula C21H26N2O3S B322084 N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide

N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide

Cat. No.: B322084
M. Wt: 386.5 g/mol
InChI Key: NACPLEODXAOLAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide is a complex organic compound with a molecular formula of C21H26N2O3S and a molecular weight of 386.5 g/mol . This compound is characterized by its unique structure, which includes a sulfonyl group, a cyclohexane ring, and a carboxamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide involves multiple steps. The primary synthetic route includes the reaction of 2,4-dimethylaniline with sulfonyl chloride to form the sulfonyl derivative. This intermediate is then reacted with 4-aminophenylcyclohexanecarboxamide under specific conditions to yield the final product. Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .

Chemical Reactions Analysis

N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Scientific Research Applications

N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide is utilized in several scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, affecting processes such as signal transduction and gene expression. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide can be compared with similar compounds such as:

    N-{4-[(2,4-dimethylanilino)sulfonyl]phenyl}cyclohexanecarboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.

    N-{4-[(2,4-dimethylanilino)sulfonyl]phenyl}cyclohexanecarbonitrile: Contains a carbonitrile group instead of a carboxamide group.

    N-{4-[(2,4-dimethylanilino)sulfonyl]phenyl}cyclohexanecarboxaldehyde:

Properties

Molecular Formula

C21H26N2O3S

Molecular Weight

386.5 g/mol

IUPAC Name

N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]cyclohexanecarboxamide

InChI

InChI=1S/C21H26N2O3S/c1-15-8-13-20(16(2)14-15)23-27(25,26)19-11-9-18(10-12-19)22-21(24)17-6-4-3-5-7-17/h8-14,17,23H,3-7H2,1-2H3,(H,22,24)

InChI Key

NACPLEODXAOLAY-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCCC3)C

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3CCCCC3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.